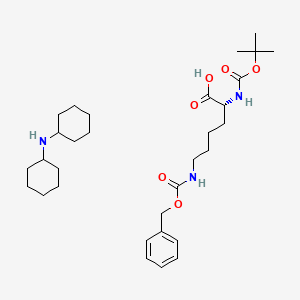

(R)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid

CAS No.:

Cat. No.: VC13479836

Molecular Formula: C31H51N3O6

Molecular Weight: 561.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H51N3O6 |

|---|---|

| Molecular Weight | 561.8 g/mol |

| IUPAC Name | N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid |

| Standard InChI | InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2/t15-;/m1./s1 |

| Standard InChI Key | BQERJWRZLXZNIO-XFULWGLBSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

| SMILES | CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Functional Groups

The compound features a hexanoic acid scaffold substituted at the second and sixth positions with Boc and Cbz groups, respectively. The Boc group [(tert-butoxycarbonyl)] is attached to the α-amino group, while the Cbz group [(benzyloxycarbonyl)] protects the ε-amino group of the lysine-like side chain. This arrangement preserves the carboxylic acid moiety at the terminal position, allowing further conjugation or elongation in peptide synthesis .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₅₁N₃O₆ |

| Molecular Weight | 561.8 g/mol |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid |

| Stereochemistry | R-configuration at C2 |

| Protecting Groups | Boc (C2), Cbz (C6) |

The stereochemical integrity at the α-carbon (C2) ensures compatibility with biological systems, as it mirrors the L-configuration of natural amino acids when accounting for the Cahn-Ingold-Prelog priority rules .

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (δ 1.4 ppm, singlet) and benzyl moiety (δ 7.3–7.5 ppm, multiplet). The carbonyl groups of Boc and Cbz appear at δ 170–175 ppm in ¹³C NMR. High-Performance Liquid Chromatography (HPLC) analyses under reverse-phase conditions typically show a retention time of 12–14 minutes using a C18 column and acetonitrile/water gradient .

Synthesis and Manufacturing

Stepwise Protection Strategy

The synthesis involves sequential protection of the amino groups using orthogonal reagents:

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (pH 9–10) selectively protects the α-amino group .

-

Cbz Protection: Benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with N-methylmorpholine (NMM) introduces the Cbz group at the ε-position.

Table 2: Synthetic Conditions

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Boc | Boc₂O, DMAP | THF | 0°C → RT | 85% |

| Cbz | Cbz-Cl, NMM | DCM | 0°C | 78% |

Challenges in Stereochemical Control

Maintaining the R-configuration during synthesis requires chiral auxiliaries or enzymatic resolution. Asymmetric hydrogenation using Rhodium catalysts with chiral phosphine ligands (e.g., BINAP) achieves enantiomeric excess (ee) >98% .

Applications in Peptide Synthesis

Orthogonal Deprotection Sequences

The Boc and Cbz groups enable sequential deprotection:

-

Boc Removal: Trifluoroacetic acid (TFA) in DCM cleaves the Boc group without affecting Cbz .

-

Cbz Removal: Hydrogenolysis with Pd/C under H₂ atmosphere selectively removes the benzyl group.

This orthogonality is critical for synthesizing branched peptides like lysine-rich antimicrobial peptides (e.g., defensins) .

Solid-Phase Peptide Synthesis (SPPS) Compatibility

The compound serves as a building block in Fmoc-based SPPS. Its carboxylic acid group anchors to Wang resin, while the Cbz group remains inert during iterative deprotection cycles. Post-assembly, global deprotection yields free ε-amino groups for further functionalization (e.g., fluorescent labeling) .

Biological and Pharmacological Research

Prodrug Development

The dual-protected structure facilitates prodrug design for improved bioavailability. For instance, masking cationic amino groups in polylysine-drug conjugates enhances cellular uptake, followed by enzymatic cleavage in lysosomes .

Enzyme Substrate Studies

Incorporating this compound into peptide substrates enables probing protease specificity. The Cbz group mimics natural hydrophobic residues, while Boc prevents nonspecific interactions at the active site .

Analytical and Regulatory Considerations

Stability Profile

The compound remains stable for >24 months at -20°C under argon. Accelerated stability studies (40°C/75% RH) show <0.2% degradation over 6 months.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume